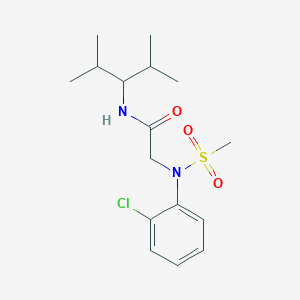amino]-N-methylpropanamide](/img/structure/B3922104.png)
2-[[3-(2-furyl)benzyl](methyl)amino]-N-methylpropanamide
Overview
Description
2-[[3-(2-furyl)benzyl](methyl)amino]-N-methylpropanamide, also known as FUB-AMB, is a synthetic cannabinoid that is structurally similar to the active ingredient found in marijuana. FUB-AMB is a research chemical that is commonly used in scientific studies to understand the effects of cannabinoids on the human body.
Mechanism of Action
2-[[3-(2-furyl)benzyl](methyl)amino]-N-methylpropanamide acts on the endocannabinoid system by binding to cannabinoid receptors in the brain and body. This binding activates the receptors, leading to a range of physiological effects. This compound has been shown to have a higher affinity for cannabinoid receptors than THC, which may contribute to its stronger effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, and antiemetic effects, similar to THC. This compound has also been shown to have sedative and anxiolytic effects, which may make it useful in the treatment of anxiety and sleep disorders. However, this compound has also been shown to have negative effects on the cardiovascular system, including increased heart rate and blood pressure, which may limit its use in clinical settings.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[[3-(2-furyl)benzyl](methyl)amino]-N-methylpropanamide in lab experiments is its structural similarity to THC, which allows for direct comparison of the effects of synthetic cannabinoids to those of natural cannabinoids. This compound is also relatively easy to synthesize and has a well-documented synthesis method. However, this compound has limitations in terms of its potential negative effects on the cardiovascular system, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-[[3-(2-furyl)benzyl](methyl)amino]-N-methylpropanamide. One area of interest is the development of safer synthetic cannabinoids that do not have negative effects on the cardiovascular system. Another area of interest is the investigation of the effects of this compound on the endocannabinoid system in different populations, such as children and the elderly. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Scientific Research Applications
2-[[3-(2-furyl)benzyl](methyl)amino]-N-methylpropanamide is commonly used in scientific studies to understand the effects of cannabinoids on the human body. It is often used as a reference compound to compare the effects of other synthetic cannabinoids. This compound has been shown to have similar effects to delta-9-tetrahydrocannabinol (THC), the active ingredient in marijuana, including analgesic, anti-inflammatory, and antiemetic effects. This compound has also been used in studies to investigate the effects of cannabinoids on the endocannabinoid system, which plays a key role in regulating many physiological processes.
properties
IUPAC Name |
2-[[3-(furan-2-yl)phenyl]methyl-methylamino]-N-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12(16(19)17-2)18(3)11-13-6-4-7-14(10-13)15-8-5-9-20-15/h4-10,12H,11H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALJILWYUQJRCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)N(C)CC1=CC(=CC=C1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[(1-morpholin-4-ylcycloheptyl)methyl]urea](/img/structure/B3922027.png)

![N-(1-cycloheptyl-3-piperidinyl)-5-[(dimethylamino)methyl]-2-furamide](/img/structure/B3922030.png)
![5-imino-6-(3-methylbenzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3922037.png)
acetyl]carbonohydrazonoyl}-2-furyl)methyl]-N'-phenylethanediamide](/img/structure/B3922051.png)
![5-(3-bromobenzylidene)-3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3922054.png)
![(1,3-benzothiazol-2-ylmethyl){[2-(2-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}methylamine](/img/structure/B3922056.png)
![5-nitro-2-[(3-pyridinylmethyl)amino]benzoic acid](/img/structure/B3922062.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B3922078.png)
![N-[(6-methyl-2-pyridinyl)methyl]-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B3922082.png)
![1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B3922088.png)

![5-[(2-sec-butylphenoxy)acetyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile](/img/structure/B3922109.png)